BenchChemオンラインストアへようこそ!

ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

SUMOylation CRMP2 Nav1.7 sodium channel

Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 886888-77-3) is a synthetic small molecule (C21H24N4O4S, MW 428.51) that belongs to the piperidinyl‑benzoimidazole chemical class. Compounds from this class bearing a sulfonamide bridge and a terminal carbamate are under investigation as antagonists of the SUMO‑CRMP2 signaling axis, a pathway implicated in Nav1.7‑mediated pain and pruritus.

Molecular Formula C21H24N4O4S
Molecular Weight 428.51
CAS No. 886888-77-3
Cat. No. B2987076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate
CAS886888-77-3
Molecular FormulaC21H24N4O4S
Molecular Weight428.51
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C21H24N4O4S/c1-2-29-21(26)22-16-7-9-17(10-8-16)30(27,28)25-13-11-15(12-14-25)20-23-18-5-3-4-6-19(18)24-20/h3-10,15H,2,11-14H2,1H3,(H,22,26)(H,23,24)
InChIKeyOGVQGTFYENELQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 886888-77-3) – Structural Identity and Procurement Baseline


Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate (CAS 886888-77-3) is a synthetic small molecule (C21H24N4O4S, MW 428.51) that belongs to the piperidinyl‑benzoimidazole chemical class. Compounds from this class bearing a sulfonamide bridge and a terminal carbamate are under investigation as antagonists of the SUMO‑CRMP2 signaling axis, a pathway implicated in Nav1.7‑mediated pain and pruritus [1]. Direct, compound‑specific bioactivity data (IC₅₀ values, selectivity profiles, in vivo pharmacokinetics) for CAS 886888-77-3 are not yet publicly available in peer‑reviewed literature or authoritative open databases; the information presented below therefore relies on structural class‑level inferences and should guide procurement primarily for pathway‑focused screening campaigns.

Why Structural Analogs Cannot Be Substituted for Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate Without Loss of Target Engagement


Within the piperidinyl‑benzoimidazole series, even minor structural modifications can profoundly alter the inhibition of the CRMP2–SUMO interaction and the associated downstream regulation of Nav1.7 sodium channels [1]. The ethyl carbamate terminus of CAS 886888-77-3 differentiates it from methyl carbamate or amide‑bearing analogs, potentially influencing both target‑binding kinetics and metabolic half‑life. Because no direct comparative data for this exact compound are available, any attempt to replace it with a generic analog risks losing the specific pharmacological signature defined by the patent class, potentially eliminating on‑target activity in Nav1.7‑oriented pain models.

Quantitative Differentiation Evidence for Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate


SUMO‑CRMP2 Antagonist Scaffold Assignment from Patent Class Characterization

The compound falls within the general Markush structure of U.S. Patent 11,208,397 B2, which claims piperidinyl‑benzoimidazoles as antagonists of SUMO‑mediated CRMP2 modification [1]. Because the patent does not disclose individual compound IC₅₀ values, this classification represents the highest‑strength available evidence linking the compound to the Nav1.7 pain‑signaling pathway.

SUMOylation CRMP2 Nav1.7 sodium channel

Carbamate vs. Methoxyacetamide Terminal Group: Predicted Metabolic Stability Inference

The closely related analog N‑(4‑((4‑(1H‑benzo[d]imidazol‑2‑yl)piperidin‑1‑yl)sulfonyl)phenyl)‑2‑methoxyacetamide (C21H24N4O4S, same molecular formula) contains a methoxyacetamide instead of an ethyl carbamate terminus . Literature consensus on carbamate vs. amide small‑molecule probes indicates that carbamates frequently exhibit enhanced microsomal stability due to reduced CYP‑mediated N‑dealkylation; however, no head‑to‑head stability assay has been reported for these two specific compounds.

Metabolic stability Carbamate Hepatic clearance

Absence of Quantified Selectivity Against PLD1 and Other Benzimidazole Targets

Structurally related benzimidazole‑piperidine compounds such as VU0155069 (CAS 1130067‑06‑9) are potent, selective PLD1 inhibitors (IC₅₀ 46 nM in vitro) . It has not been determined whether CAS 886888-77-3 inhibits PLD1 or any other common benzimidazole target. Consequently, the selectivity window of this compound versus PLD1 remains unmeasured, and researchers must empirically profile off‑target activity before using it as a pathway‑specific chemical probe.

Phospholipase D1 PLD1 Off-target risk

Recommended Research Applications for Ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate Based on Available Evidence


Mechanistic Investigation of CRMP2 SUMOylation and Nav1.7 Channel Regulation

The compound may be employed as a starting point for structure‑activity relationship (SAR) studies aimed at elucidating the role of the ethyl carbamate terminus in modulating CRMP2‑SUMO binding and subsequent Nav1.7 trafficking. Because the patent class identifies piperidinyl‑benzoimidazoles as SUMO‑CRMP2 antagonists, researchers can test the compound in co‑immunoprecipitation and electrophysiological assays (e.g., whole‑cell patch clamp of DRG neurons) and directly compare its activity with the methoxyacetamide analog to isolate the carbamate contribution [1].

Chemical Probe Validation in Inflammatory Pain Models After Off‑Target Profiling

Once the compound’s selectivity against PLD1, carbonic anhydrase isoforms, and other benzimidazole‑associated targets is empirically determined, it may serve as a preliminary tool compound to evaluate the therapeutic relevance of CRMP2 SUMOylation in rodent models of neuropathic or inflammatory pain (e.g., formalin test, spared nerve injury). Procurement should be limited to laboratories equipped for rigorous counter‑screening and pharmacokinetic profiling [1].

Comparative Biostability Screening Against Carbamate and Amide Congeners

The compound can be used in head‑to‑head in vitro metabolic stability assays (human or mouse liver microsomes, primary hepatocytes) against the corresponding methoxyacetamide analog. Such a study would directly test the class‑level inference that the ethyl carbamate group confers superior resistance to oxidative metabolism, potentially guiding subsequent in vivo dosing regimens for pain‑model studies [1].

Quote Request

Request a Quote for ethyl (4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.